molecular formula C7H11BrClN3O B2530603 (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride CAS No. 2138551-02-5

(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride

Cat. No.: B2530603
CAS No.: 2138551-02-5
M. Wt: 268.54 g/mol
InChI Key: MQARLQRQESURFI-UOERWJHTSA-N
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Description

(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride is a synthetic organic compound that features a bromopyrazole moiety attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride typically involves the following steps:

    Formation of the Bromopyrazole Moiety: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment to the Oxolane Ring: The bromopyrazole is then reacted with an oxolane derivative, such as oxirane, in the presence of a suitable catalyst to form the desired compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of bromopyrazole derivatives on biological systems. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique properties may make it suitable for applications in fields such as polymer science or catalysis.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromopyrazole moiety could play a key role in binding to these targets, while the oxolane ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Chloropyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (3S,4R)-4-(4-Fluoropyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with a fluorine atom instead of bromine.

    (3S,4R)-4-(4-Iodopyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride lies in its specific combination of functional groups. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens. Additionally, the oxolane ring provides a distinct three-dimensional structure that can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

2138551-02-5

Molecular Formula

C7H11BrClN3O

Molecular Weight

268.54 g/mol

IUPAC Name

(3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H10BrN3O.ClH/c8-5-1-10-11(2-5)7-4-12-3-6(7)9;/h1-2,6-7H,3-4,9H2;1H/t6-,7+;/m0./s1

InChI Key

MQARLQRQESURFI-UOERWJHTSA-N

SMILES

C1C(C(CO1)N2C=C(C=N2)Br)N.Cl

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N.Cl

Canonical SMILES

C1C(C(CO1)N2C=C(C=N2)Br)N.Cl

solubility

not available

Origin of Product

United States

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